molecular formula C6H7BrN2O2S B2805084 2-Amino-4-bromobenzenesulfonamide CAS No. 54734-81-5

2-Amino-4-bromobenzenesulfonamide

Cat. No.: B2805084
CAS No.: 54734-81-5
M. Wt: 251.1
InChI Key: TUHHVUXXOPCMLZ-UHFFFAOYSA-N
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Description

2-Amino-4-bromobenzenesulfonamide is an organic compound with the molecular formula C6H7BrN2O2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with an amino group at the second position and a bromine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromobenzenesulfonamide typically involves the bromination of 2-aminobenzenesulfonamide. One common method is to react 2-aminobenzenesulfonamide with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:

C6H7N2O2S+Br2C6H7BrN2O2S+HBr\text{C6H7N2O2S} + \text{Br2} \rightarrow \text{C6H7BrN2O2S} + \text{HBr} C6H7N2O2S+Br2→C6H7BrN2O2S+HBr

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of 2-amino-4-hydroxybenzenesulfonamide.

    Oxidation: Formation of 2-nitro-4-bromobenzenesulfonamide.

    Reduction: Formation of this compound derivatives with reduced sulfonamide groups.

Scientific Research Applications

2-Amino-4-bromobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.

    Biological Studies: It serves as a probe to study enzyme inhibition, particularly carbonic anhydrase inhibitors.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

    Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Amino-4-bromobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting physiological processes that depend on carbonic anhydrase activity. The bromine and amino groups play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromobenzenesulfonamide
  • 4-Amino-2-bromobenzenesulfonamide
  • 2-Amino-4-chlorobenzenesulfonamide

Uniqueness

2-Amino-4-bromobenzenesulfonamide is unique due to the specific positioning of the bromine and amino groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for targeted drug design and development.

Properties

IUPAC Name

2-amino-4-bromobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHHVUXXOPCMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54734-81-5
Record name 2-amino-4-bromobenzene-1-sulfonamide
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